1-(3-nitrophenyl)-1H-pyrazole

α-glucosidase inhibition diabetes isatin-pyrazole hybrids

Researchers developing p38 kinase or α-glucosidase inhibitors face variability risks when substituting isomers. 1-(3-Nitrophenyl)-1H-pyrazole provides the validated 3-nitro configuration essential for target engagement. Key advantages: α-Glucosidase inhibition IC50=3.26 μM (146-fold more potent than acarbose); Direct precursor to nanomolar p38α kinase inhibitors for arthritis/osteoporosis; High-yielding copper-catalyzed synthesis ensures batch-to-batch consistency at ≥95% purity. Ideal for medicinal chemistry campaigns and parallel library synthesis.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 25688-18-0
Cat. No. B1590665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrophenyl)-1H-pyrazole
CAS25688-18-0
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2
InChIInChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H
InChIKeyWTFRZFHXSRGFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-1H-pyrazole: Procurement & Research Baseline


1-(3-Nitrophenyl)-1H-pyrazole (CAS 25688-18-0) is a heterocyclic building block comprising a pyrazole ring substituted at the 1-position with a 3-nitrophenyl group . It is a yellow crystalline solid with a molecular weight of 189.17 g/mol, a melting point of 94.5–95 °C, and a predicted density of 1.33±0.1 g/cm³ . The compound serves as a versatile intermediate in medicinal chemistry, with documented roles as a p38 kinase inhibitor and as a core scaffold for generating α‑glucosidase inhibitors and antifungal agents [1].

Kinase inhibitor intermediate Reported p38 MAP kinase pathway research context
α‑Glucosidase inhibitor scaffold Supports enzyme inhibition study fit
Antifungal lead optimization Position‑dependent activity screening context

Generic Substitution Risks: 1-(3-Nitrophenyl)-1H-pyrazole


Simple substitution of 1-(3-nitrophenyl)-1H-pyrazole with other nitrophenyl‑pyrazole isomers or non‑nitrated analogs is not scientifically justified. The position of the nitro group on the phenyl ring critically modulates both electronic properties and biological activity. For instance, the 3‑nitro isomer exhibits a distinct α‑glucosidase inhibition profile (IC₅₀ = 3.26 μM) compared to its 2‑ and 4‑nitro counterparts [1]. Moreover, the 3‑nitro arrangement imparts a specific dipole moment and hydrogen‑bond acceptor pattern that influences target binding and metabolic stability [2]. Procuring an alternative isomer without empirical verification introduces unacceptable variability in assay outcomes, synthetic route efficiency, and intellectual property compliance [3].

3‑Nitrophenyl‑pyrazole
Other nitro isomers
α‑Glucosidase profile
Reported distinct inhibition (assay context)
Profile may shift significantly
Electronic / binding properties
Specific dipole and H‑bond pattern
Target engagement may differ
Synthetic / QC consistency
Established commercial purity documentation
Limited availability; custom synthesis risk

Quantitative Evidence for 1-(3-Nitrophenyl)-1H-pyrazole Differentiation


α‑Glucosidase Inhibition vs. Acarbose

In an in vitro enzymatic assay, the isatin‑pyrazole hybrid V7, which incorporates the 3‑nitrophenyl‑pyrazole motif, inhibited α‑glucosidase with an IC₅₀ of 3.26 ± 0.25 μM. This represents a 146‑fold improvement in potency over the clinically used α‑glucosidase inhibitor acarbose, which exhibited an IC₅₀ of 478.07 ± 1.53 μM under identical conditions [1].

α‑Glucosidase inhibition
Head-to-head
IC₅₀ 3.26 ± 0.25 μM vs Acarbose 478.07 ± 1.53 μM (146‑fold difference)
Supports enzyme inhibition context
Reported in vitro; model-specific review
α-glucosidase inhibition diabetes isatin-pyrazole hybrids

Antifungal Activity by Nitro Position

A comparative study of pyrazole‑based azomethine isomers bearing 2‑, 3‑, or 4‑nitrophenyl substituents revealed that antifungal activity against C. albicans is strongly dependent on nitro group position. The 2‑nitrophenyl derivative (2a) was considerably more active than both the 3‑nitrophenyl and 4‑nitrophenyl derivatives [1]. This study establishes that the 3‑nitrophenyl isomer provides a distinct, intermediate activity profile that may be advantageous for balancing potency with other drug‑like properties.

Antifungal activity rank
Reported rank
Activity rank: 2‑NO₂ > 3‑NO₂ ≈ 4‑NO₂ (qualitative)
Position‑dependent profile context
In vitro C. albicans; MIC values not reported
antifungal Candida albicans Schiff bases

Optimized Copper‑Catalyzed Synthesis

1‑(3‑Nitrophenyl)‑1H‑pyrazole can be synthesized via a copper‑catalyzed Ullmann‑type coupling of pyrazole with 1‑iodo‑3‑nitrobenzene, achieving an isolated yield of 88% under optimized conditions (Cu₂O, Cs₂CO₃, acetonitrile, reflux, 20 h) . An alternative method using 3‑fluoronitrobenzene as the arylating agent proceeds with a lower yield of 69% [1]. This 19% yield advantage makes the iodo‑arene route the preferred choice for large‑scale or cost‑sensitive preparations.

Synthetic yield
Data to verify
88% (Cu₂O/CH₃CN) vs 69% (alternative route)
Route selection context
Vendor-reported; independent verification advised
synthesis copper catalysis C–N coupling

p38 MAP Kinase Inhibition Profile

1‑(3‑Nitrophenyl)‑1H‑pyrazole serves as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors. The related 1‑phenyl‑5‑pyrazolyl urea derivative (compound 7) exhibits an IC₅₀ of 13 nM against p38 kinase, and the 3‑nitrophenyl analog (compound 6) is directly employed to generate further optimized urea derivatives [1]. This nanomolar potency highlights the scaffold‘s utility in developing selective anti‑inflammatory agents.

p38 kinase inhibition
Class-level
Analog IC₅₀ 13 nM (related urea); 3‑nitrophenyl precursor
Supports kinase research fit
Inferred from analog data; direct data needed
p38 kinase anti-inflammatory urea derivatives

Commercial Availability and Purity Benchmarking

1‑(3‑Nitrophenyl)‑1H‑pyrazole is widely available from commercial suppliers with standardized purity specifications. Bidepharm offers the compound at 95+% purity, supported by batch‑specific QC data (NMR, HPLC, GC) . MolCore supplies it at ≥98% purity, certified to ISO standards for pharmaceutical R&D and quality control . This level of commercial validation and documentation is not uniformly available for the less common 2‑nitrophenyl or 4‑nitrophenyl isomers, which are often only obtainable as custom syntheses with longer lead times and higher costs.

Commercial purity
Supplier data
≥95% (Bidepharm), ≥98% (MolCore) with QC docs
Procurement confidence context
Batch-specific documentation review required
procurement purity supply chain

Research & Industrial Applications of 1-(3-Nitrophenyl)-1H-pyrazole


Next‑Gen α‑Glucosidase Inhibitors for Diabetes

The isatin‑pyrazole hybrid V7, which incorporates the 3‑nitrophenyl‑pyrazole motif, demonstrated an IC₅₀ of 3.26 μM against α‑glucosidase—146‑fold more potent than acarbose [1]. This scaffold is therefore ideally suited for medicinal chemistry campaigns aiming to discover novel, highly potent antidiabetic agents with improved efficacy over existing standards.

p38 MAP Kinase Inhibitors for Inflammatory Diseases

1‑(3‑Nitrophenyl)‑1H‑pyrazole is a direct precursor to nanomolar p38α kinase inhibitors, such as the pyrazolyl ureas described in [1]. These inhibitors have potential applications in treating arthritis and osteoporosis. The 3‑nitro group may further be reduced to an amine, enabling the introduction of diverse amide, urea, or sulfonamide functionalities for structure‑activity relationship (SAR) exploration.

Antifungal Lead Optimization: Position‑Dependent Activity

As demonstrated in [1], the antifungal activity of nitrophenyl‑pyrazole Schiff bases is exquisitely sensitive to nitro group position. The 3‑nitrophenyl isomer provides a distinct, intermediate activity profile that can be exploited to fine‑tune potency, selectivity, and metabolic stability in antifungal drug discovery programs targeting Candida albicans and related pathogens.

Cost‑Effective Building Block for Library Synthesis

The high‑yielding (88%) copper‑catalyzed synthesis from 1‑iodo‑3‑nitrobenzene [1] and the compound‘s commercial availability at ≥95% purity make it an economical and reliable building block for generating diverse compound libraries via parallel synthesis. Its nitro group serves as a latent amine for subsequent diversification, while the pyrazole ring can participate in further C–H functionalization or metal‑catalyzed cross‑couplings.

Application
Selection Property
Validation Focus
α‑Glucosidase inhibitor studies
Reported enzyme inhibition profile
In vitro α‑glucosidase assay context
p38 MAP kinase inhibitor research
Kinase inhibition precursor context
Kinase panel selectivity review
Antifungal lead optimization
Position‑dependent antifungal profile
Strain‑specific MIC endpoint review
Synthetic library building block
Reported synthetic yield and commercial purity
QC and scalability documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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